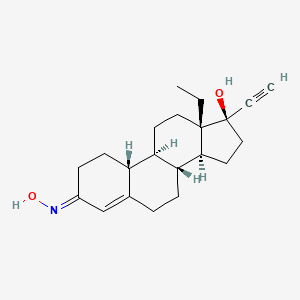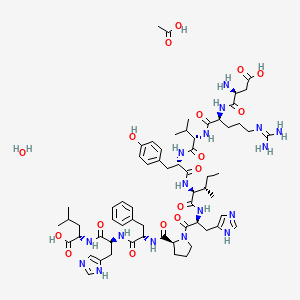
Angiotensin I human acetate salt hydrate
Vue d'ensemble
Description
Angiotensin I human acetate salt hydrate is a synthetic peptide derived from angiotensinogen, a protein produced by the liver. It serves as a precursor to angiotensin II, a potent vasoconstrictor involved in the regulation of blood pressure and fluid balance. The compound is commonly used in scientific research, particularly in studies related to the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in cardiovascular physiology .
Applications De Recherche Scientifique
Angiotensin I human acetate salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, hydrolysis, and modification reactions.
Biology: Investigated for its role in the RAAS and its effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a calibration standard in mass spectrometry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Angiotensin I human acetate salt hydrate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: to obtain the crude peptide.
Purification: of the peptide using high-performance liquid chromatography (HPLC) to achieve the desired purity
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .
Analyse Des Réactions Chimiques
Types of Reactions: Angiotensin I human acetate salt hydrate can undergo various chemical reactions, including:
Hydrolysis: Cleavage of peptide bonds by water, often catalyzed by enzymes such as peptidases.
Oxidation: Introduction of oxygen atoms into the peptide, which can affect its structure and function.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially altering the peptide’s activity.
Substitution: Replacement of specific amino acids within the peptide sequence to study structure-activity relationships
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using peptidases or chemical hydrolysis using acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized peptide variants with altered functional groups.
Reduction: Reduced peptide variants with modified disulfide bonds or other functional groups
Mécanisme D'action
Angiotensin I human acetate salt hydrate exerts its effects through the following mechanism:
Conversion to Angiotensin II: Angiotensin I is cleaved by angiotensin-converting enzyme (ACE) to form angiotensin II.
Binding to Receptors: Angiotensin II binds to angiotensin II receptors (AT1 and AT2) on target cells.
Activation of Signaling Pathways: Binding to AT1 receptors activates signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion.
Regulation of Fluid Balance: Angiotensin II promotes sodium and water reabsorption in the kidneys, contributing to fluid balance and blood pressure regulation
Comparaison Avec Des Composés Similaires
Angiotensin I human acetate salt hydrate can be compared with other similar compounds such as:
Angiotensin II: A direct product of angiotensin I, with more potent vasoconstrictive effects.
Angiotensin III: A metabolite of angiotensin II, involved in aldosterone secretion.
Angiotensin IV: Another metabolite of angiotensin II, with roles in cognitive function and blood flow regulation
Uniqueness: this compound is unique in its role as a precursor to multiple biologically active peptides within the RAAS. Its study provides insights into the regulation of blood pressure and fluid balance, making it a valuable tool in cardiovascular research .
Propriétés
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMWNZUFNXZMDE-TYQYNJATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H95N17O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70937-97-2 | |
| Record name | Angiotensin I, diacetate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070937972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


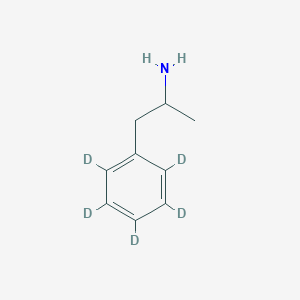
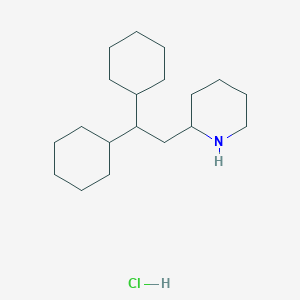

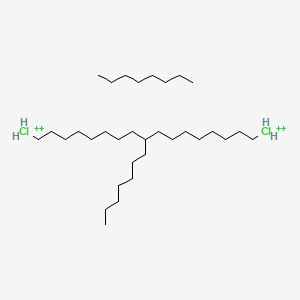
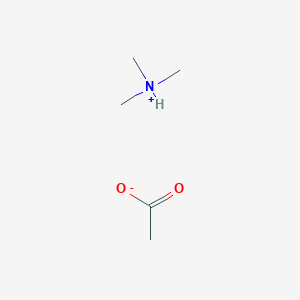
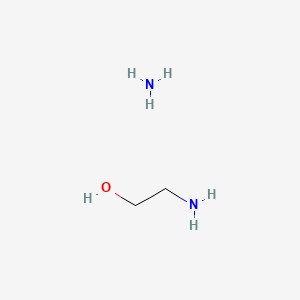
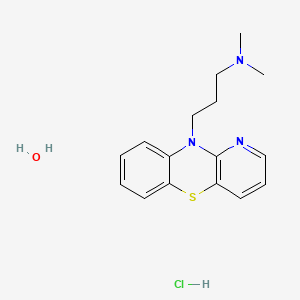


![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)
![4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol](/img/structure/B6596119.png)
